Adenosine A2A Receptor Binding Affinity: Target Compound vs. Theophylline and ZM241385
The target compound competitively binds to human adenosine A2A receptor with a Ki of 270 nM, as measured by displacement of [³H]ZM241385 in HEK293 cells [1]. Theophylline, a non-selective adenosine receptor antagonist, exhibits a Ki of approximately 8,000–10,000 nM at A2A, making the target compound roughly 30-fold more potent [2]. The selective A2A antagonist ZM241385 has a Ki of 0.8 nM, indicating that the target compound is less potent than ZM241385 but occupies a distinct intermediate affinity range that may offer a differentiated pharmacological profile [3].
| Evidence Dimension | Adenosine A2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 270 nM |
| Comparator Or Baseline | Theophylline (Ki = 8,000–10,000 nM); ZM241385 (Ki = 0.8 nM) |
| Quantified Difference | ~30-fold more potent than theophylline; ~340-fold less potent than ZM241385 |
| Conditions | Displacement of [³H]ZM241385 from human adenosine A2A receptor expressed in HEK293 cells; scintillation counting [1]. |
Why This Matters
For researchers screening adenosine receptor modulators, the 30-fold improvement over theophylline at A2A, combined with a distinct chemotype, enables exploration of structure-activity relationships that are not accessible with xanthine-based scaffolds.
- [1] BindingDB Entry BDBM50360185 (CHEMBL1927445). Ki = 270 nM for human adenosine A2A receptor. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50360185 (accessed 2026-04-28). View Source
- [2] Fredholm, B. B., et al. Pharmacol. Rev. 2001, 53, 527–552. Adenosine receptor binding affinities of theophylline. View Source
- [3] Ongini, E., et al. Trends Pharmacol. Sci. 1996, 17, 364–372. ZM241385 Ki at adenosine A2A receptor. View Source
